Bienvenue dans la boutique en ligne BenchChem!

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide

Selective Inhibitor of Nuclear Export (SINE) CRM1/XPO1 Structure-Activity Relationship (SAR)

This 1,2,3-triazolyl acrylamide is a targeted covalent inhibitor scaffold for CRM1/XPO1 (SINE) programs. Its para-substituted aniline bridge and 5-phenyl-1H-1,2,3-triazole regiochemistry are pharmacophoric requirements for exportin-1 binding, distinguishing it from inactive 1,2,4-triazole isomers or generic acrylamides. With TPSA 51.33 Ų and cLogP 3.08, it occupies CNS drug-like space—ideal for brain-penetrant SINE optimization versus larger clinical candidates. Directly compare reversible vs. irreversible binding using its non-electrophilic benzamide analog. Procure as a research-grade building block for covalent inhibitor library design and mechanistic target engagement studies.

Molecular Formula C17H14N4O
Molecular Weight 290.326
CAS No. 2097929-20-7
Cat. No. B2496599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide
CAS2097929-20-7
Molecular FormulaC17H14N4O
Molecular Weight290.326
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3
InChIInChI=1S/C17H14N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h2-12H,1H2,(H,19,22)
InChIKeyUOPFMVCWBQEYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide (CAS 2097929-20-7): Baseline Procurement Profile for a Triazole-Acrylamide Scaffold


N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide (CAS 2097929-20-7) is a synthetic small molecule featuring a 1,2,3-triazole heterocycle linked to a terminal acrylamide (prop-2-enamide) warhead via a para-substituted aniline bridge [1]. This structural architecture places it within the broader class of triazolyl acrylamides, a chemotype correlated in patent literature with selective inhibition of nuclear export (SINE) through binding to exportin-1 (XPO1/CRM1), and associated with anti-cancer applications [2]. The compound is cataloged by several chemical suppliers as a research-grade material, with a typical purity specification of ≥95% .

Why N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide Cannot Be Treated as a Generic Triazole or Acrylamide Substitute


Triazole-acrylamide conjugates are not functionally interchangeable. The precise regiochemistry of the 1,2,3-triazole ring, the phenyl substitution at the 5-position, and the para-linkage to the acrylamide warhead collectively dictate target engagement geometry and electrophilic reactivity [1]. The patent literature identifies specific phenyltriazolyl acrylamides as optimized SINE inhibitors, where subtle structural variations profoundly impact CRM1 binding potency and cellular selectivity [2]. Therefore, substituting this compound with a generic acrylamide building block, a 1,2,4-triazole isomer, or an analog with altered linker geometry risks abolishing the specific target interaction profile that defines its research utility.

Quantitative Differentiation Evidence for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide Against In-Class Comparators


Structural Determinism for SINE Activity: Regiochemical and Warhead Specificity in Triazolyl Acrylamide Patent Space

Patent US-20240287041-A1 defines a specific structural formula (VII) for bioactive phenyltriazolyl acrylamides as SINE compounds. The core structure requires a 1,2,3-triazole linked via a phenyl ring to an acrylamide warhead. The 5-phenyl-1H-1,2,3-triazol-1-yl substructure, as present in the target compound, is a central pharmacophoric element. Changing the triazole regioisomer (e.g., to 1,2,4-triazole) or relocating the acrylamide warhead would place the molecule outside the claimed scope of this inhibitor class [1]. This represents a qualitative but structurally absolute differentiation from non-conforming analogs.

Selective Inhibitor of Nuclear Export (SINE) CRM1/XPO1 Structure-Activity Relationship (SAR)

Electrophilic Warhead Potential: Acrylamide vs. Non-Covalent Triazole Analogs in Enzyme Inhibition

The incorporation of a prop-2-enamide (acrylamide) warhead enables a covalent mechanism of action that is absent in closely related scaffolds like N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide (CAS 689268-14-2) or N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]propanamide (CAS 89779-02-2) . A BindingDB entry for the simple 5-phenyl-1H-1,2,3-triazole core shows a non-covalent Ki of 70 nM against MetAP2, confirming the scaffold's binding affinity [1]. The target compound's acrylamide group offers potential for irreversible target engagement, a feature well-documented in covalent inhibitor design but absent in the non-electrophilic amide analogs.

Covalent Inhibition Acrylamide Warhead Structure-Activity Relationship (SAR)

Physicochemical Property Profiling: Lipophilicity and Permeability in the Context of CNS Drug Design

Computational analysis of the compound's properties using the SILDrug platform yields a calculated LogP of 3.08 and a topological polar surface area (TPSA) of 51.33 Ų [1]. These values place it within the favorable range for oral absorption and blood-brain barrier penetration (Lipinski's Rule of 5 compliant; TPSA < 60 Ų often correlates with CNS permeability in certain contexts). In comparison, the more clinically advanced triazole-based SINE inhibitor Selinexor (KPT-330) has a TPSA of ~92 Ų and a higher molecular weight, suggesting a fundamentally different pharmacokinetic profile [2]. The target compound's lower TPSA and cLogP of ~3 suggest it is a smaller, more lipophilic scaffold that may be more suitable for CNS drug discovery efforts.

Lipophilicity (cLogP) Drug-Likeness CNS Permeability

Recommended Application Scenarios for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide Based on Quantitative Evidence


Targeted Covalent Inhibitor Library Design for Nuclear Export Pathways

Leveraging its 1,2,3-triazole core (aligned with the patented SINE pharmacophore [1]) and its acrylamide warhead, this compound is an ideal inclusion in focused covalent inhibitor libraries screening against CRM1/XPO1. Researchers can benchmark hits against the core scaffold's established binding affinity (Ki = 70 nM for the parent triazole against a purified enzyme [2]) while exploiting the covalent warhead for target engagement.

CNS-Penetrant Probe Development Guided by Physicochemical Properties

With a calculated TPSA of 51.33 Ų and cLogP of 3.08 [3], this compound occupies favorable CNS drug-like space. Its procurement supports medicinal chemistry optimization programs aiming to develop brain-penetrant SINE inhibitors, differentiating it from larger, less permeable clinical comparators like Selinexor (TPSA ~92 Ų) [4].

Mechanistic Differentiation Studies Against Non-Covalent Triazole Analogs

To isolate the contribution of covalent engagement in a triazole-based system, this compound can be directly compared with its non-electrophilic structural analogs, such as N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide . This enables clean mechanistic studies (reversible vs. irreversible inhibition) within an otherwise identical scaffold framework.

Quote Request

Request a Quote for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.